7-Deoxypactamycin

Beschreibung

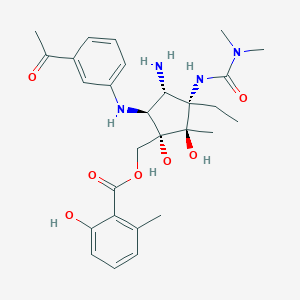

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

104820-96-4 |

|---|---|

Molekularformel |

C28H38N4O7 |

Molekulargewicht |

542.6 g/mol |

IUPAC-Name |

[(1S,2R,3S,4S,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-3-ethyl-1,2-dihydroxy-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate |

InChI |

InChI=1S/C28H38N4O7/c1-7-27(31-25(36)32(5)6)22(29)23(30-19-12-9-11-18(14-19)17(3)33)28(38,26(27,4)37)15-39-24(35)21-16(2)10-8-13-20(21)34/h8-14,22-23,30,34,37-38H,7,15,29H2,1-6H3,(H,31,36)/t22-,23-,26+,27-,28+/m0/s1 |

InChI-Schlüssel |

ZDHIGMAZJWYGPX-YONDKBSQSA-N |

SMILES |

CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

Isomerische SMILES |

CC[C@@]1([C@H]([C@@H]([C@@]([C@]1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

Kanonische SMILES |

CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

Andere CAS-Nummern |

104820-96-4 |

Synonyme |

7-deoxypactamycin cranomycin PD 113618 PD-113618 |

Herkunft des Produkts |

United States |

Biosynthesis and Origin of 7 Deoxypactamycin

Microbial Producers and Natural Isolation

The isolation of 7-deoxypactamycin has been documented in several microbial genera, highlighting its distribution in the microbial world.

Streptomyces pactum as a Primary Source Organism

Streptomyces pactum is recognized as a primary source organism for pactamycin (B1678277) and its analogs, including this compound. Various strains of S. pactum have been reported to produce this compound. rsc.orgsmolecule.comresearchgate.netnih.govnpatlas.orgresearchgate.net The compound was identified as a new member of the pactamycin group isolated from Streptomyces pactum strain SIPI-A3-0121. npatlas.org

Identification in Other Microbial Genera (e.g., Alkalihalobacterium)

Beyond Streptomyces, this compound biosynthetic gene clusters have been identified in other bacterial genera. Notably, members of the genus Alkalihalobacterium have been found to possess the gene cluster coding for this compound, a type III polyketide synthase (T3PKS) product. nih.govresearchgate.netfrontiersin.org This suggests a broader distribution of the genetic machinery for this compound biosynthesis across different bacterial lineages. For instance, Alkalihalobacillus trypoxylicola and Alkalihalobacillus alkalinitrilicus are reported to have T3PKS gene clusters for this compound. frontiersin.orgsecondarymetabolites.org

Relationship to Cranomycin

This compound has been shown to be identical to cranomycin. jst.go.jpcore.ac.ukscribd.com Cranomycin was isolated and characterized as a new antibiotic prior to the identification of this compound as a distinct compound, and subsequent research established their structural equivalence. jst.go.jpscribd.com

Biosynthetic Pathway Elucidation

The biosynthesis of this compound is intricately linked to the pathway leading to the production of pactamycin.

Precursor Role of this compound in Pactamycin Biosynthesis

Enzymatic Transformations and Key Enzymes

Role of Cytochrome P450 Monooxygenases (e.g., PtmY)

Cytochrome P450 monooxygenases are enzymes known for their role in hydroxylation reactions. scispace.comlukoilmarine.com In the context of pactamycin biosynthesis, the cytochrome P450 enzyme PtmY has been proposed to be involved in the conversion of this compound to the final product, pactamycin, through a hydroxylation step. nih.govasm.org However, research indicates that inactivation of the ptmY gene in S. pactum does not completely abolish this hydroxylation, suggesting that other enzymes might also contribute to this reaction. nih.gov

Involvement of Polyketide Synthases in Carbon Backbone Assembly

Polyketide synthases (PKSs) are central to the assembly of the carbon backbone of polyketide natural products, including this compound. scispace.comabcam.com The biosynthesis of this compound involves an iterative type I PKS. europa.eu Specifically, the iterative type I PKS PtmQ has been identified as playing a role in the transfer of the 6-methylsalicylic acid (6MSA) moiety. nih.govdntb.gov.ua PtmQ is involved in transferring 6MSA to the aminocyclopentitol core during the biosynthetic process. nih.govdntb.gov.ua

Putative Aminotransferases (e.g., PctC, PctV)

Aminotransferases, particularly pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are implicated in the biosynthesis of pactamycin and its precursors like this compound. dntb.gov.uanih.gov PctC and PctV (also known as PtmT) are two such putative aminotransferases found within the pactamycin biosynthetic gene cluster. scispace.comuniprot.orgdntb.gov.uanih.gov PctC has been shown to catalyze the first postglycosylation modification of a sugar intermediate in the pactamycin pathway. dntb.gov.uanih.gov PctV is a unique PLP-dependent aminotransferase-aromatase enzyme that catalyzes the transformation of 3-dehydroshikimate into 3-aminobenzoate, a precursor for the 3-aminoacetophenone moiety of pactamycin. scispace.comdntb.gov.uanih.gov While these enzymes are involved in the broader pactamycin pathway, their actions are crucial for providing the necessary building blocks that are eventually assembled into this compound.

Acyl Carrier Proteins (e.g., PctK) and Phosphopantetheinyl Transferases (e.g., PctR)

Acyl carrier proteins (ACPs) and phosphopantetheinyl transferases (PPTases) are essential components in polyketide and fatty acid biosynthesis, serving to carry growing carbon chains and activate carrier proteins, respectively. PctK is identified as a discrete acyl carrier protein within the this compound biosynthetic gene cluster. europa.euresearchgate.net PctK is involved in carrying the 3-aminobenzoic acid (3ABA) starter unit. researchgate.net PctR is described as a KAS III-like protein that catalyzes an esterification reaction. nih.govdntb.gov.ua This reaction involves the transfer of 6MSA from the iterative type I PKS PtmQ to the primary hydroxyl group of the aminocyclopentitol core, a step that converts de-6MSA-7-deoxypactamycin to this compound. nih.govdntb.gov.ua A putative 4'-phosphopantetheinyl transferase gene, ptmP, is also present in the pactamycin cluster and is suggested to be responsible for activating PtmI and potentially the ACP domain of PtmQ. nih.gov

Here is a summary of some key enzymes and their proposed roles in the biosynthesis of this compound and related pactamycin intermediates:

| Enzyme/Protein | Gene | Proposed Role |

| PtmY | ptmY | Putative hydroxylation of this compound to pactamycin. nih.govasm.org |

| PtmQ | ptmQ | Iterative type I PKS involved in transferring 6MSA to the aminocyclopentitol core. nih.govdntb.gov.ua |

| PctC | pctC | PLP-dependent aminotransferase, catalyzes first postglycosylation modification of a sugar intermediate. dntb.gov.uanih.gov |

| PctV (PtmT) | pctV | PLP-dependent aminotransferase-aromatase, catalyzes 3-dehydroshikimate to 3-aminobenzoate. scispace.comdntb.gov.uanih.gov |

| PctK | pctK | Discrete acyl carrier protein, carries 3ABA starter unit. europa.euresearchgate.net |

| PctR | pctR | KAS III-like protein, catalyzes esterification of 6MSA to aminocyclopentitol core. nih.govdntb.gov.ua |

Genetic Basis of Biosynthesis: Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites like this compound are often organized into biosynthetic gene clusters (BGCs) within the organism's genome. nih.govuniprot.org This clustering facilitates the coordinated expression of the genes required for the enzymatic pathway.

Identification and Characterization of the pct Gene Cluster

The biosynthetic gene cluster for pactamycin, which includes the genes for this compound biosynthesis, has been identified and characterized in Streptomyces pactum. secondarymetabolites.orgeuropa.eu This cluster, sometimes referred to as the pct or ptm cluster, was molecularly cloned from Streptomyces pactum ATCC 27456. secondarymetabolites.org Genomic analysis revealed that the pactamycin gene cluster is located within an approximately 86.35 kilobase region and contains numerous open reading frames, with a subset considered core biosynthetic genes. secondarymetabolites.org The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database entry BGC0000119 specifically corresponds to the this compound biosynthetic gene cluster from Streptomyces pactum. europa.eu Another MIBiG entry, BGC0000118, is for the pactamycin biosynthetic gene cluster from Streptomyces pactum NBRC 13433. secondarymetabolites.org These entries list numerous genes, including those mentioned above (e.g., ptmY, ptmQ, pctC, pctV, pctK, pctR). secondarymetabolites.orgeuropa.eusecondarymetabolites.org

Genomic Analysis of Secondary Metabolite Biosynthetic Gene Clusters Encoding this compound

Genomic analysis plays a crucial role in identifying and characterizing BGCs responsible for producing secondary metabolites like this compound. Tools such as antiSMASH are used to predict and analyze these clusters within sequenced genomes. nih.govuniprot.orgdsmz.de The MIBiG database provides a curated resource for such clusters, offering details on their location, gene content, and predicted biosynthetic classes. europa.eu The this compound BGC (BGC0000119) in Streptomyces pactum is classified as involving iterative type I polyketide synthesis and saccharide (hybrid/tailoring) modifications. europa.eu While Streptomyces pactum is a primary source, genomic analysis has also indicated the presence of T3PKS biosynthetic gene clusters encoding this compound in some species of Alkalihalobacillus. asm.org

Compound Names and PubChem CIDs

Heterogeneity in Gene Cluster Distribution

The pactamycin biosynthetic gene cluster has been identified and characterized in Streptomyces pactum. google.comnih.gov This cluster, spanning approximately 86 kilobases in S. pactum ATCC 27456, contains numerous open reading frames (ORFs), many of which are directly involved in pactamycin biosynthesis. google.com While the core pactamycin BGC is found in producing strains of S. pactum, variations and the presence of similar BGCs or related genes in other Streptomyces species or even other bacterial genera like Alkalihalobacterium may contribute to the observed heterogeneity in the production of pactamycin and its analogs. scispace.comnih.gov The organization of genes within the cluster can vary, potentially influencing the efficiency and specific metabolites produced. mdpi.comresearchgate.net

Proposed Biosynthetic Intermediates and Conversions

The biosynthesis of pactamycin, and by extension this compound, involves the assembly and modification of several precursor molecules. Key building blocks include a cyclopentitol unit derived from glucose, 6-methylsalicylic acid, and 3-aminoacetophenone. google.compsu.edu this compound is considered a late-stage intermediate in the pathway. smolecule.com

Conversion Pathways from this compound to Pactamycin and its Analogs

A key conversion step in the biosynthesis of pactamycin is the hydroxylation of this compound at the C-7 position. This reaction is thought to be catalyzed by a cytochrome P450 monooxygenase, specifically the enzyme PtmY. researchgate.net

A proposed biosynthetic pathway illustrates the conversion of this compound to pactamycin. google.com

| Intermediate/Compound | Proposed Conversion | Enzyme (if known) |

| This compound | Hydroxylation at C-7 | PtmY (putative cytochrome P450) researchgate.net |

| ↓ | ||

| Pactamycin |

Beyond the direct conversion to pactamycin, this compound can also be a branch point or substrate for the formation of other pactamycin analogs. For instance, studies involving mutant strains of S. pactum have shown the production of analogs like 7-demethyl-7-deoxypactamycin (TM-026) from a mutant lacking the ptmH gene, which encodes a radical SAM-dependent protein. nih.govresearchgate.net This suggests alternative or modified conversion pathways can occur depending on the enzymatic machinery available.

Strategies for Biosynthetic Modulation

Modulating the biosynthesis of this compound and related compounds offers avenues for generating novel analogs with potentially altered biological properties. rsc.orgspringernature.com

Genetic Engineering Approaches for Analog Production

Genetic engineering of Streptomyces pactum has been successfully employed to manipulate the pactamycin biosynthetic pathway and produce new analogs. researchgate.netnih.govthieme-connect.com This involves modifying genes within the pactamycin BGC to alter enzyme function or abolish specific steps in the pathway. google.comresearchgate.net

For example, inactivation of genes encoding specific tailoring enzymes has led to the accumulation of pathway intermediates or the production of shunt products, which represent new pactamycin analogs. researchgate.net The disruption of the ptmQ gene, involved in the formation of 6-methylsalicylic acid, resulted in the production of de-6-MSA-pactamycin analogs. researchgate.net Similarly, mutations in ptmH have yielded 7-demethyl-7-deoxypactamycin (TM-026). nih.govresearchgate.net

Genetic engineering allows for targeted modifications to explore the enzymatic promiscuity and flexibility of the biosynthetic machinery, paving the way for the generation of structurally diverse pactamycin derivatives. rsc.orgspringernature.com

Mutasynthesis and Precursor-Directed Biosynthesis

Mutasynthesis and precursor-directed biosynthesis are complementary strategies used to generate pactamycin analogs, often in conjunction with genetic engineering. rsc.orgthieme-connect.com

Mutasynthesis typically involves using a mutant strain deficient in the production of a specific natural precursor and feeding it with a synthetic analog of that precursor. thieme-connect.comucd.ie The cellular machinery then incorporates the synthetic analog into the biosynthetic pathway, leading to the production of modified natural products. This approach has been used to generate fluorinated pactamycin analogs by feeding fluorinated benzoic acid derivatives to S. pactum mutants blocked in the biosynthesis of 3-aminobenzoic acid. nih.govthieme-connect.com

Precursor-directed biosynthesis involves supplementing the fermentation medium of a producing strain (either wild-type or mutant) with synthetic analogs of known biosynthetic precursors. rsc.orgucd.ie The organism's enzymes may then process these analogs, resulting in the formation of new derivatives. This strategy has also been explored for generating fluorinated pactamycins by supplementing the medium with 3-amino-5-fluorobenzoic acid. ucd.iejst.go.jp

Both mutasynthesis and precursor-directed biosynthesis leverage the substrate flexibility of biosynthetic enzymes to expand the chemical diversity of the pactamycin family. rsc.orgucd.ienih.gov

Chemical Synthesis and Derivatization Strategies for 7 Deoxypactamycin and Its Analogs

Total Synthesis Approaches to 7-Deoxypactamycin and Core Structures

The total synthesis of pactamycin (B1678277) and its core structures has been a notable endeavor in organic chemistry due to their structural complexity, which includes a highly substituted aminocyclopentitol ring adorned with multiple functional groups and stereocenters. While the first total synthesis of the parent compound, pactamycin, was reported in 2011, involving a lengthy 32-step route, subsequent efforts have aimed at developing more efficient and flexible synthetic platforms. uni-freiburg.dedntb.gov.uazhanggroup.org

Synthetic studies have focused on the enantioselective construction of the aminocyclopentitol core, which is central to the structure of this compound and its analogs. Approaches to building this core have employed diverse methodologies, including organocatalytic asymmetric aziridination of cyclopentenones, regio- and diastereoselective 1,3-dipolar cycloaddition reactions, and rhodium-catalyzed C–H amination. rsc.org Other strategies for constructing the aminocyclitol core resembling the pactamycin pharmacophore have utilized SmI2-mediated imino-pinacol coupling. universiteitleiden.nltdx.cat Stereoselective construction of the cyclopentane (B165970) core has also been achieved from symmetric cyclohexadiene derivatives, featuring catalytic Rh-mediated desymmetric aziridination and subsequent ring-opening reactions. nih.gov Ring-contraction strategies have been employed to generate the cyclopentane framework from cyclohexene (B86901) precursors. nih.gov The complexity of the core arises from the dense functionality and multiple contiguous stereocenters, requiring sophisticated stereochemical control throughout the synthetic sequence. nih.govrsc.orgasm.org

While specific detailed total synthesis routes solely dedicated to this compound are less extensively reported compared to pactamycin itself, the methodologies developed for the pactamycin core are directly relevant. This compound lacks the hydroxyl group at the C7 position compared to pactamycin, which simplifies certain synthetic targets but still necessitates the controlled assembly of the highly functionalized cyclopentitol ring system and the attachment of the characteristic side chains. Some synthetic studies towards analogs, including those related to this compound and jogyamycin (de-6MSA-7-deoxypactamycin), have focused on constructing the cyclopentane core skeleton. tdx.cat

Synthetic Methodologies for Novel Analog Generation

The generation of novel this compound analogs is crucial for exploring structure-activity relationships and potentially identifying compounds with improved properties. Due to the complexity of the natural product, both chemical synthesis and biosynthetic approaches have been pursued. dntb.gov.ua Chemical synthesis offers flexibility in introducing diverse structural modifications. dntb.gov.ua

Chemical Modification of the Aminocyclopentitol Core

The aminocyclopentitol core of this compound is a key site for chemical modification. Strategies involve altering the functional groups and stereochemistry around this five-membered ring. While specific examples focusing solely on this compound core modification through chemical synthesis are detailed within broader studies of pactamycin analogs, the principles involve selective reactions at the hydroxyl and amine functionalities present on the ring. dntb.gov.ua Introducing or modifying substituents directly on the cyclopentane ring system allows for the tuning of the molecule's interaction with biological targets.

Introduction and Modification of Functional Groups (e.g., Hydroxyl, Methyl)

The introduction, removal, or transformation of functional groups like hydroxyl and methyl moieties are fundamental operations in the synthesis of this compound analogs. dntb.gov.ua For instance, the key difference between pactamycin and this compound is the absence of the C7 hydroxyl group in the latter. Synthetic routes to pactamycin often involve strategies to install this hydroxyl group or its precursor at a specific stage, implying that routes to this compound would either omit this step or involve its removal. dntb.gov.ua Selective functional group manipulations are essential to navigate the densely functionalized nature of the molecule. dntb.gov.ua

Synthesis of Acylated and Alkylated Derivatives (e.g., C6–C7 bis-acylated derivatives)

Acylation and alkylation are common strategies for derivatizing hydroxyl and amine groups in organic synthesis. In the context of pactamycin analogs, including those related to this compound, the synthesis of acylated and alkylated derivatives has been explored. uni-freiburg.dedntb.gov.ua Specifically, the preparation of C6-C7 bis-acylated derivatives has been reported for pactamycin analogs, suggesting similar strategies could be applied to this compound to modify the functionalities at these positions. dntb.gov.ua These modifications can influence the compound's solubility, stability, and biological activity.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the power of chemical reactions with the selectivity of enzymatic transformations, offers an attractive approach for generating complex natural products and their analogs. For pactamycin and its derivatives, including this compound, biosynthetic studies have revealed the enzymatic machinery involved in their formation in Streptomyces pactum.

The biosynthesis of pactamycin involves the action of various enzymes, including polyketide synthases, glycosyltransferases, and methyltransferases, which assemble and modify the different parts of the molecule, including the aminocyclopentitol core and the attached moieties. This compound itself can serve as a precursor in the biosynthesis of pactamycin, with enzymes like cytochrome P450 monooxygenases potentially catalyzing the hydroxylation at the C7 position.

Biosynthetic engineering and mutasynthesis, which involve manipulating the producing organism's biosynthetic pathways or feeding it modified precursors, have been used to generate novel pactamycin analogs. While specific detailed chemoenzymatic synthetic routes to this compound from simple starting materials using isolated enzymes might be less common in the literature compared to purely chemical or purely biosynthetic approaches, the understanding of the biosynthetic pathway provides valuable insights for designing chemoenzymatic strategies. Utilizing tailoring enzymes from the pactamycin biosynthetic cluster in conjunction with chemically synthesized intermediates could potentially offer efficient and selective routes to this compound and its analogs. This approach leverages the high specificity of enzymes for certain transformations that might be challenging to achieve solely through chemical means.

Biological Activities and Mechanisms of Action of 7 Deoxypactamycin and Analogs in Vitro and Preclinical Studies

Antimicrobial Activity Studies

7-Deoxypactamycin exhibits antimicrobial activity, a characteristic shared with other compounds in the pactamycin (B1678277) family. smolecule.com Its mechanism is believed to involve the inhibition of protein synthesis. smolecule.com

Studies have indicated that this compound retains some potency against various bacterial strains. smolecule.com However, it is generally considered less active as an antimicrobial agent compared to its fully hydroxylated counterpart, pactamycin. smolecule.com

Pactamycin, the parent compound, has demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov this compound, while retaining some antimicrobial activity, is generally less potent than pactamycin in this regard. smolecule.com Aminocyclitol antibiotics, as a class, are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, primarily the 30S subunit. mhmedical.comnih.govasm.orgnih.gov This interaction disrupts protein synthesis. mhmedical.comnih.govnih.gov

Research is ongoing to explore the efficacy of this compound against resistant bacterial strains. smolecule.com The emergence of antibiotic resistance is a significant challenge, and modifying existing antibiotic structures is one strategy to overcome resistance mechanisms. nih.govnih.gov While the search results mention investigations into the efficacy of this compound against resistant strains smolecule.com, specific detailed findings on its performance against particular resistant phenotypes were not extensively provided.

Antiprotozoal Activity Research

This compound and some of its analogs have shown promise in antiprotozoal research. nih.govresearchgate.net

Notably, structure-activity relationship studies have indicated that the removal of the hydroxyl group at the C7 position, as seen in this compound, significantly enhances its antiprotozoal activity compared to pactamycin. nih.govresearchgate.net For instance, this compound has shown superior activities compared to pactamycin in a number of biological assays, including against Plasmodium falciparum. nih.govresearchgate.netrsc.org Studies have reported potent antiplasmodial activities for both pactamycin and this compound against the drug-resistant K1 strain of P. falciparum, with this compound exhibiting an IC50 value lower than that of pactamycin. researchgate.net

Interactive Table 1: Comparative Antiprotozoal Activity against Plasmodium falciparum (K1 strain)

| Compound | IC50 (P. falciparum K1 strain) |

| Pactamycin | 14.2 nM nih.gov, 0.014 µM rsc.org |

| This compound | 0.4 nM researchgate.net |

Note: IC50 values may vary slightly between studies depending on methodologies.

Cellular and Molecular Mechanisms of Action

The mechanism of action of this compound is thought to involve the inhibition of protein synthesis by binding to ribosomal RNA, similar to other compounds in the pactamycin family. smolecule.com Pactamycin itself inhibits protein synthesis by interacting with the small ribosomal subunit (30S in bacteria) and disrupting mRNA translocation at the E site. mdpi.comresearchgate.netrsc.orgpsu.edu X-ray diffraction analysis has provided insights into the interactions between pactamycin and the ribosome. researchgate.netpsu.edu Analogs of pactamycin, including de-6-MSA-pactamycin, have been shown to share the same binding site on the ribosome and disrupt base pairing at the E-site of the 30S subunit. nih.gov The absence of the hydroxyl group at C7 in this compound appears to influence its interaction with the ribosome, potentially contributing to its reduced toxicity to mammalian cells compared to pactamycin, while retaining or enhancing activity against certain targets like protozoa. nih.gov This suggests that the loss of a hydrogen bond involving the C7 hydroxyl group might reduce binding to the mammalian ribosome. nih.gov

Inhibition of Protein Synthesis: Ribosomal Targeting

The mechanism of action of this compound is thought to involve the inhibition of protein synthesis through interaction with ribosomal RNA, similar to other compounds in the pactamycin family. smolecule.com Pactamycin itself is a potent inhibitor of translation in eukaryotes, bacteria, and archaea. bioaustralis.com

Binding Affinity to Ribosomal RNA (rRNA)

While specific data on the rRNA binding affinity of this compound is limited in the provided context, its parent compound, pactamycin, inhibits protein synthesis by interacting with the 16S rRNA of the bacterial 30S ribosomal subunit or the equivalent small ribosomal subunit in other organisms. rsc.org This interaction is crucial for its inhibitory activity. rsc.org

Interaction with the 30S Ribosomal Subunit

Pactamycin targets and binds to the small 30S ribosomal subunit. mdpi.combioaustralis.compsu.edu Structural analysis, including X-ray crystallography of the Thermus thermophilus 30S ribosomal subunit in complex with pactamycin, has revealed details of this interaction. rsc.orgpsu.eduresearchgate.net Pactamycin occupies the E-site of the 30S subunit. mdpi.comrsc.orgresearchgate.net A bioactive analog, de-6-MSA-pactamycin, which shares the same binding site as pactamycin, also binds to the Thermus thermophilus 30S ribosomal subunit, inducing a displacement of the nucleic acid template bound at the E-site. researchgate.netresearchgate.net This binding disrupts base pairing at the E-site of the 30S subunit. researchgate.net

Effects on mRNA Translocation at the E-site

Pactamycin inhibits protein synthesis by preventing tRNA-mRNA complex relocation into the ribosomal E-site. rsc.org This mechanism involves the antibiotic occupying the E-site of the small 30S subunit and blocking the translocation of the mRNA-tRNA complex. mdpi.com This inhibition of mRNA translocation at the E site consequently disrupts protein synthesis. researchgate.net While initially thought to inhibit translation initiation, pactamycin has been subsequently shown to be an inhibitor of translocation. mdpi.comresearchgate.net This mode of action is supported by both structural and biochemical experiments. mdpi.comresearchgate.net

Cell Cycle Regulation and Antiproliferative Effects (using biosynthetically engineered analogs like TM-025 and TM-026)

Biosynthetically engineered analogs of pactamycin, such as TM-025 (de-6MSA-7-demethyl-7-deoxypactamycin) and TM-026 (7-demethyl-7-deoxypactamycin), have been investigated for their effects on cell cycle regulation and proliferation, particularly in head and neck squamous cell carcinoma (HNSCC) cell lines. plos.orgnih.govnih.gov

Inhibition of Cell Proliferation

Both TM-025 and TM-026 exert growth inhibitory effects on HNSCC cells by inhibiting cell proliferation. plos.orgnih.govnih.govresearchgate.net Studies using MTT assays demonstrated a dose-dependent reduction in the viability of HNSCC cell lines (SCC25 and SCC104) when treated with increasing concentrations of TM-025 or TM-026 for 24, 48, and 72 hours. plos.orgnih.gov At a concentration of 50 nM, both analogs inhibited 80-90% of cell proliferation after 48 hours of treatment, as indicated by a significant dose-dependent decrease in the levels of Ki67, a cell proliferation marker. plos.orgnih.gov

Here is a table summarizing the effect of TM-025 and TM-026 on cell proliferation (Ki67 levels) in HNSCC cell lines at 50 nM after 48 hours:

| Cell Line | TM-025 (% Ki67+ cells) | TM-026 (% Ki67+ cells) |

| SCC104 | 4.811 ± 2.33 | 4.68 ± 2.69 |

| SCC25 | 8.95 ± 2.75 | 5.74 ± 2.03 |

Data derived from source plos.orgnih.gov. Results are presented as means ± SEM.

Additionally, 48-hour treatment with these analogs exhibited a dose-dependent decrease in the percentage of actively proliferating (BrdU+) cells in SCC25 and SCC104 cell lines. plos.org

Modulation of Cell Cycle Regulatory Proteins (e.g., p53, cyclins, Cdks)

Studies on biosynthetically engineered pactamycin analogs, specifically de-6MSA-7-demethyl-7-deoxypactamycin (TM-025) and 7-demethyl-7-deoxypactamycin (TM-026), have demonstrated their ability to modulate cell cycle regulatory proteins in human head and neck squamous cell carcinoma (HNSCC) cell lines. These analogs induce cell cycle arrest, significantly accumulating cells in the S-phase and reducing the proportion of cells in the G2/M phase. science.govplos.orgresearchgate.netscience.gov

The mechanism involves the induction of key cell cycle regulatory proteins. These include the master regulator p53 and its downstream targets such as p21Cip1/WAF1, p27kip21, and p19. science.govplos.orgresearchgate.netscience.govscience.gov Additionally, these analogs increase the expression of cyclin E and affect Cdc2 (total and phospho Tyr15) and Cdc25C. science.govplos.orgresearchgate.net While they mildly reduce cyclin D1 expression, the levels of cyclin B, Cdk2, and Cdk4 remain largely unaffected. science.govplos.orgresearchgate.net The contribution of p53 to the observed S-phase arrest has been supported by experiments using a specific p53 inhibitor, pifithrin-α, which reduced the percentage of cells accumulated in S-phase. science.govplos.orgresearchgate.net

Senescence Induction

Beyond cell cycle modulation, pactamycin analogs like TM-025 and TM-026 have also been shown to induce mild senescence in tested cell lines, such as HNSCC cells. science.govplos.orgscience.govscience.gov The induction of proteins like p53, p21Cip1/WAF1, p19, and p27kip21, which are hallmarks of cells undergoing cell cycle arrest and senescence, further supports this finding. plos.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies on pactamycin and its analogs aim to understand how structural modifications influence their biological activities and selectivity. nih.govresearchgate.net The complexity of the pactamycin molecule has historically made chemical synthesis and extensive SAR studies challenging, leading to the exploration of biosynthetic and genetic engineering approaches to generate analogs. researchgate.netresearchgate.netgoogle.com

Impact of C-7 Hydroxyl Group on Bioactivity

The presence or absence of a hydroxyl group at the C-7 position of the pactamycin structure has been a subject of investigation in SAR studies. This compound, which lacks this hydroxyl group, has shown comparable activity to pactamycin against a range of Gram-positive and Gram-negative bacteria, suggesting that the C-7 hydroxyl group might be less critical for this particular bioactivity. google.com Conversely, the presence of a hydroxyl group at C-7 in pactamycin is considered less favorable due to the potential formation of an inactive cyclic derivative, pactamycate (B14706045), through an intramolecular attack on the carbamoyl (B1232498) carbonyl. google.com While some studies suggest the C-7 hydroxyl plays a more important role in bioactivity compared to the C-6 hydroxyl, the precise impact can vary depending on the specific biological activity being assessed. researchgate.net Bioengineered analogs lacking the C-7 hydroxyl group have shown differences in selectivity and toxicity towards mammalian cells compared to pactamycin. researchgate.net

Advanced Research Methodologies and Future Directions

Spectroscopic and Crystallographic Techniques for Structural Elucidation of Binding Complexes

Understanding the precise molecular interactions between 7-deoxypactamycin and its biological targets, primarily the ribosome, is crucial. Spectroscopic and crystallographic techniques provide high-resolution insights into these binding events.

X-ray crystallography has been instrumental in determining the binding sites and mechanisms of action of ribosome-targeting compounds, including pactamycin (B1678277) and its analogs. Studies have utilized X-ray crystallography to analyze the interaction of pactamycin and related compounds with bacterial and eukaryotic ribosomes. The binding site of pactamycin on the Thermus thermophilus ribosome has been determined by X-ray crystallography, showing that it occupies the E-site of the 30S subunit and prevents translocation. mdpi.comresearchgate.netresearchgate.net This interaction involves stacking on nucleotide G693 of 16S rRNA and shifting mRNA out of its usual location in the E-site of the small subunit. mdpi.com

A crystal structure of a bioactive pactamycin analog, de-6-MSA-pactamycin (which lacks the methylsalicylyl moiety present in pactamycin), bound to the Thermus thermophilus 30S ribosomal subunit at 3.1 Å resolution has been reported. researchgate.netresearchgate.net This analog shares the same binding site as pactamycin and induces a displacement of the nucleic acid template bound at the E-site of the 30S. researchgate.netresearchgate.net The structure highlights unique interactions between this analog and the ribosome, providing a basis for the development of related compounds. researchgate.net X-ray crystallography studies have also shown that inhibitors like pactamycin bind in the mRNA channel at the E site of the small subunit and interact with the 18S rRNA in eukaryotes. msu.ru The crystal structure of pactamycin bound to the yeast 80S ribosome has also been determined. pdbj.org

These crystallographic studies provide detailed information on the atomic interactions, allowing researchers to understand how these molecules bind to the ribosome and exert their inhibitory effects. This structural information is vital for the rational design of new analogs with potentially altered binding properties or specificity.

Computational Approaches in Target Identification and Mechanism Prediction

Computational methods play a significant role in predicting the enzymes and pathways involved in the biosynthesis of complex molecules like this compound and in identifying potential drug targets within biological systems.

In silico genomic analysis is a powerful tool for identifying biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites in microorganisms, particularly Streptomyces species, which are known producers of antibiotics like pactamycin. researchgate.netfrontiersin.orgnih.gov The capability to produce antibiotics is genetically encoded in bacterial genomes, often organized as BGCs. frontiersin.org

The pactamycin biosynthetic gene cluster from Streptomyces pactum ATCC 27456 has been molecularly cloned and characterized. google.com This cluster is located within an 86.35 kilobase genetic locus and contains 53 open reading frames (ORFs), 26 of which are considered core genes directly involved in pactamycin biosynthesis. google.com In silico analysis, often utilizing tools like antiSMASH, can predict the presence and type of BGCs within a genome. frontiersin.org

Network medicine and systems biology offer comprehensive frameworks for understanding disease mechanisms and identifying potential drug targets beyond traditional single-target approaches. mdpi.comtechscience.comnih.govresearchgate.netdrugtargetreview.com These approaches analyze complex biological networks, such as protein-protein interaction networks, to identify critical nodes or pathways that are perturbed in disease states and could serve as therapeutic targets. mdpi.comtechscience.comnih.govresearchgate.net

By integrating high-throughput data sets, network analysis can provide a global view of biological complexity. nih.govresearchgate.net This can facilitate the prediction of drug-disease relationships and enable the screening of therapeutic drugs for complex diseases. mdpi.com While specific applications to this compound are not detailed in the provided context, the principles of network medicine and systems biology are broadly applicable to understanding the biological context in which compounds like this compound exert their effects and identifying potential synergistic targets or alternative pathways influenced by their activity. mdpi.comtechscience.comnih.govresearchgate.netdrugtargetreview.com This approach can aid in understanding the system-wide effects of inhibiting a particular target and predicting potential off-target effects. drugtargetreview.com

Development of this compound and Analogues as Molecular Probes

Given the potent interaction of pactamycin and its analogs with the ribosome, these compounds, including this compound, are valuable tools for studying the complex process of protein synthesis.

Pactamycin is recognized as a tool for biochemical research specifically because it inhibits protein synthesis by targeting the small ribosomal subunit. mdpi.comresearchgate.netresearchgate.net Its interaction with the ribosome allows researchers to probe various aspects of ribosomal function, such as translocation and the roles of specific ribosomal sites like the E-site. mdpi.comresearchgate.netresearchgate.net

Investigating Cellular Processes

Studies investigating the cellular processes influenced by this compound and its analogs primarily focus on their interaction with cellular machinery, particularly the ribosome. Compounds within the pactamycin family, including this compound, are thought to exert their biological effects through the inhibition of protein synthesis by binding to ribosomal RNA guidetopharmacology.org. This mechanism is similar to that of other protein synthesis inhibitors.

Research using biosynthetically engineered analogs, such as de-6MSA-7-demethyl-7-deoxypactamycin (TM-025) and 7-demethyl-7-deoxypactamycin (TM-026), has provided detailed insights into their impact on mammalian cell processes. In human head and neck squamous cell carcinoma (HNSCC) cell lines, these analogs have been shown to inhibit cell proliferation nih.govuni.lunih.gov. Further analysis revealed that TM-025 and TM-026 induce cell cycle arrest specifically at the S-phase uni.lunih.gov. This S-phase accumulation appears to involve the p53 signaling pathway, with the analogs influencing the expression of key cell cycle regulatory proteins such as p53, p21Cip1/WAF1, p27kip21, p19, cyclin E, total and phospho Cdc2 (Tyr15), and Cdc25C uni.lunih.gov. While inhibiting proliferation, these specific analogs did not induce apoptosis or autophagy in the tested HNSCC cell lines but did lead to mild senescence uni.lunih.gov.

Structural studies, including crystal structures of pactamycin analogs bound to the Thermus thermophilus 30S ribosomal subunit, offer a molecular perspective on their mechanism of action. These structures highlight specific interactions between the analog and the ribosome, demonstrating that they occupy the E-site of the 30S subunit and disrupt base pairing wikipedia.orgnih.gov. Notably, the absence of a hydroxyl group at the C-7 position in de-6-MSA-7-deoxypactamycin appears to reduce its binding affinity to the mammalian ribosome, contributing to a significant decrease in mammalian cell toxicity compared to pactamycin nih.gov. This structural detail provides a basis for understanding the differential cellular effects observed between pactamycin and certain deoxypactamycin analogs.

Rational Design and Optimization of this compound Derivatives

The inherent complexity of the this compound structure poses considerable challenges for purely synthetic chemical modification nih.govnih.gov. This has led to the increasing application of rational design strategies in conjunction with biosynthetic and genetic engineering techniques to create optimized derivatives with enhanced properties. Rational design involves understanding the relationship between chemical structure and biological activity to guide the modification process nih.gov.

Enhancing Specificity and Potency through Structural Modifications

Structural modifications of this compound and its parent compound, pactamycin, have been explored to improve their therapeutic index by enhancing specificity towards target pathogens or cancer cells while reducing toxicity to host cells. Biosynthetic engineering has been a key approach in this regard. For instance, the generation of de-6MSA-7-demethyl-7-deoxypactamycin (TM-025) and 7-demethyl-7-deoxypactamycin (TM-026) through biosynthetic engineering has resulted in analogs exhibiting potent activity and selectivity against chloroquine-sensitive strains of the malaria parasite, Plasmodium falciparum, coupled with significantly lower toxicity to mammalian cells compared to pactamycin nih.govwikipedia.orgnih.gov.

Specific structural changes have been linked to altered biological profiles. The absence of the 6-methylsalicylic acid moiety, as seen in de-6-MSA-pactamycin, does not eliminate antibacterial or antitumor activity, suggesting this group is not solely responsible for cell toxicity nih.gov. Furthermore, the lack of a hydroxyl group at the C-7 position in de-6-MSA-7-deoxypactamycin appears to be a factor in its reduced binding to the mammalian ribosome and consequently lower toxicity nih.gov.

The incorporation of fluorine atoms or fluorinated groups represents another rational design strategy explored in drug discovery, including for antimalarial agents nih.gov. Fluorination can significantly improve the activity profile and pharmacological features of molecules, such as enhancing lipophilicity and bioavailability nih.gov. While direct examples of fluorinated this compound derivatives were not extensively detailed in the search results, the principle of fluorination as a tool for optimizing drug candidates is relevant to the rational design of improved pactamycin analogs nih.gov.

Table 1: Comparative Activity and Toxicity of Pactamycin and Analogs

| Compound | Source/Type | Activity Against P. falciparum (IC₅₀) | Cytotoxicity (IC₅₀ MRC-5 cells) | Selectivity Index (Cytotoxicity/Antimalarial Activity) | Reference |

| Pactamycin | Streptomyces pactum | 0.014 µM | 0.095 µM | ~7 | rsc.org |

| de-6MSA-7-demethyl-7-deoxypactamycin (TM-025) | Biosynthetically Engineered | Low nanomolar range | Significantly lower than Pactamycin | Improved | nih.govnih.gov |

| 7-demethyl-7-deoxypactamycin (TM-026) | Biosynthetically Engineered | Low nanomolar range | Significantly lower than Pactamycin | Improved | nih.govnih.gov |

Note: IC₅₀ values are approximate and can vary depending on the specific assay and cell line used. The Selectivity Index provides a general indication of differential toxicity.

Strategies for Minimizing Resistance Development

Minimizing the development of resistance is a critical aspect of developing any antimicrobial or cytotoxic agent. For this compound and its derivatives, which target the ribosome, understanding the precise binding interactions is crucial for designing analogs that are less prone to resistance mechanisms. Studies on the binding of pactamycin analogs to the ribosome provide insights into potential resistance pathways that might involve mutations in ribosomal RNA at the binding site guidetopharmacology.orgnih.gov.

Rational design approaches aimed at circumventing resistance can involve developing compounds with novel binding modes or multiple cellular targets. While the provided search results did not extensively detail specific strategies for minimizing resistance development related to this compound itself, the broader context of antibiotic discovery emphasizes the urgent need for new antibiotics with novel mechanisms of action to combat rising drug resistance nih.gov. Future research in designing this compound derivatives will likely focus on modifications that maintain potent activity against resistant strains and explore combinations with other agents to reduce the likelihood of resistance emergence.

Biotechnological Applications in Natural Product Discovery and Production

This compound is a natural product, and its discovery and production are intrinsically linked to biotechnological applications. It is produced by Streptomyces pactum through complex biosynthetic pathways involving a series of enzymatic reactions guidetopharmacology.orgnih.gov. The understanding and manipulation of these pathways are key areas of biotechnology.

The cloning and characterization of the pactamycin biosynthetic gene cluster from Streptomyces pactum have been pivotal in enabling the biotechnological production and engineering of pactamycin and its analogs, including this compound derivatives nih.gov. This genetic information provides a blueprint for manipulating the biosynthetic machinery to produce existing compounds more efficiently or to generate novel, structurally altered analogs through genetic engineering nih.govnih.gov.

Biotechnological approaches, such as metabolic engineering and synthetic biology, offer powerful tools for optimizing the production of natural products like this compound and for creating libraries of derivatives for screening. These methods can potentially improve the relatively low production yields of pactamycin and its congeners observed under traditional culture conditions nih.gov.

Furthermore, the exploration of diverse microbial sources, particularly from underexplored environments like marine habitats, represents a significant biotechnological application in the discovery of novel natural products with potential therapeutic activities nih.govnih.gov. Techniques such as genome mining and optimized cultivation strategies are employed to identify microorganisms producing new compounds, which could include novel pactamycin-like molecules or provide new enzymatic tools for the biosynthesis of this compound derivatives nih.govnih.gov.

Q & A

Q. How should researchers address uncertainties in this compound bioactivity measurements?

- Methodological Answer : Quantify instrument error (e.g., LC-MS calibration drift) and biological variability (e.g., triplicate assays). Report relative standard deviations (RSD) and use error propagation models. For ambiguous results, validate with alternative assays (e.g., fluorescence-based vs. colorimetric) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.